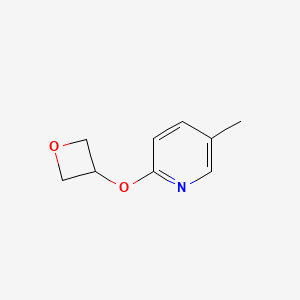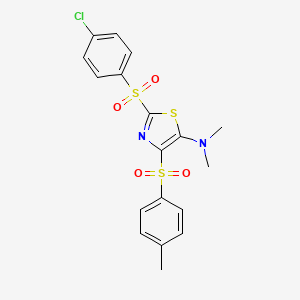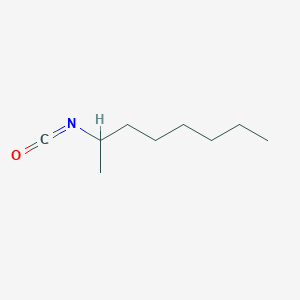
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide, also known as DMAA, is a synthetic compound that has attracted the attention of researchers due to its potential use in various scientific fields. DMAA is a white crystalline powder that is soluble in water and has a molecular weight of 175.21 g/mol.
Scientific Research Applications
Pharmacological Effects and Therapeutic Use
Biological Effects of Derivatives : A review by Kennedy (2001) discusses the toxicology and biological effects of acetamide and its derivatives, highlighting their commercial importance and the extensive knowledge on their biological consequences in humans. This review suggests that derivatives of acetamide, like "2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide," may have significant biological activities, warranting further investigation into their specific applications (Kennedy, 2001).
Neuroplasticity and Antidepressant Actions : Research on ketamine and classical psychedelics, including their derivatives, demonstrates neuroplasticity as a convergent mechanism underlying their therapeutic efficacy for depression. These substances induce synaptic, structural, and functional changes, especially in the prefrontal cortex, suggesting that derivatives of "2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide" might share similar neuroplastic and therapeutic potentials (Aleksandrova & Phillips, 2021).
Antiprotozoal Activity and Therapeutic Use in Pneumocystis Carinii Pneumonia
Antiprotozoal Agent : Pentamidine isethionate, an aromatic diamidine, demonstrates the potential of certain compounds in treating Pneumocystis carinii pneumonia, highlighting the therapeutic relevance of structurally complex molecules in infectious diseases. This indicates the broader pharmacological applications that derivatives of acetamide could have in antiprotozoal therapy and infectious disease management (Goa & Campoli-Richards, 1987).
Potential Neuroprotective Efficacy
Neuroprotection in Ischemic Stroke : YM872, a selective, potent, and highly water-soluble AMPA receptor antagonist, has shown neuroprotective efficacy in animal models of induced focal cerebral ischemia. This suggests that compounds affecting glutamate receptors, possibly including derivatives of "2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide," could offer new therapeutic avenues in neuroprotection, particularly for stroke treatment (Takahashi et al., 2006).
properties
IUPAC Name |
2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2)5(12)9-6(13)10(7)3-4(8)11/h3H2,1-2H3,(H2,8,11)(H,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQCJLXBVDNVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide | |
CAS RN |
1311316-60-5 |
Source


|
| Record name | 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate](/img/structure/B2738963.png)

![2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2738965.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)

![[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride](/img/structure/B2738976.png)
![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2738977.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2738980.png)



![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)